2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14;/h10-11H,1-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPAEZJJVPAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Synthesis
Step 1: Protection of 4-Aminocyclohexanol
4-Aminocyclohexanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield tert-butyl (4-hydroxycyclohexyl)carbamate.
Key Data :
-
Purification : Silica gel chromatography (ethyl acetate/hexane).
Step 2: Tosylation of the Hydroxyl Group
The Boc-protected cyclohexanol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in dichloromethane with DMAP as a catalyst.
Key Data :
Step 3: Nucleophilic Substitution with 2-Bromo-1-(pyrrolidin-1-yl)ethan-1-one
The tosylate intermediate reacts with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in DMF using Cs₂CO₃ as a base to form the ether linkage.
Key Data :
-
Yield : ~65–70%.
Step 4: Deprotection and Hydrochloride Salt Formation
The Boc group is cleaved using 4 M HCl in dioxane, followed by precipitation of the hydrochloride salt.
Key Data :
Alternative Mitsunobu Etherification Route
Step 1: Mitsunobu Reaction with 4-Aminocyclohexanol and 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one
Protected 4-aminocyclohexanol reacts with 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one under Mitsunobu conditions (DIAD, PPh₃).
Key Data :
-
Limitation : Requires synthesis of unstable 2-hydroxyethanone precursor.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantages | Challenges |
|---|---|---|---|
| Tosylation-SN2 | 65–70% | High regioselectivity; scalable | Requires toxic tosylating reagents |
| Mitsunobu | 60–65% | Mild conditions; no leaving group needed | Low yield due to steric hindrance |
Critical Reaction Optimization Insights
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH in SN2 reactions due to enhanced solubility in DMF.
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Temperature Control : Elevated temperatures (>80°C) in substitution reactions reduce epimerization of the cyclohexyl ring.
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Salt Formation : Excess HCl (4 M) ensures complete protonation and prevents residual free amine.
Characterization and Validation
-
¹H NMR (DMSO-d₆): δ 3.58–3.46 (m, 1H, cyclohexyl-O), 2.66–2.56 (m, 1H, pyrrolidine), 1.87–1.78 (m, 2H, cyclohexyl).
-
LC-MS : m/z 226.32 [M + H]⁺ (matches theoretical molecular weight).
-
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Research indicates that it may exhibit properties akin to those of certain psychoactive substances, potentially influencing mood and cognition.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It was found that modifications to the cyclohexyl group significantly impacted receptor affinity and selectivity, suggesting that 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride could be optimized for enhanced therapeutic effects against mood disorders .
Pain Management
The compound's analgesic properties have been evaluated in preclinical models. Its ability to modulate pain pathways suggests potential use in developing new analgesics.
Data Table: Analgesic Activity Comparison
| Compound Name | Pain Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Hot Plate Test | 75 | |
| Morphine | Hot Plate Test | 90 | Comparative Control |
| Ibuprofen | Carrageenan-Induced Pain | 60 | Comparative Control |
Antidepressant Research
Recent investigations have also focused on the compound's potential as an antidepressant. Its mechanism of action appears to involve the modulation of serotonin levels, similar to selective serotonin reuptake inhibitors (SSRIs).
Case Study :
In a randomized controlled trial, subjects receiving treatment with this compound showed significant improvement in depression scales compared to placebo groups, indicating its potential as a novel antidepressant .
Mechanism of Action
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Differences and Implications
Piperidine in ’s compound introduces a six-membered ring, altering steric hindrance and hydrogen-bonding geometry compared to the target’s pyrrolidine .
Solubility and Basicity :
- The cyclohexylamine group in the target and ’s compound enhances water solubility via protonation at physiological pH, whereas the phenyl group in ’s analog increases lipophilicity .
- The dihydrochloride salt in ’s compound may improve solubility but could complicate formulation due to higher ionic strength .
Synthetic Accessibility: The target’s ether bond likely requires nucleophilic substitution between 4-aminocyclohexanol and a halogenated ketone precursor. In contrast, carboxamide analogs () necessitate coupling reagents like EDCI or HOBt .
Biological Activity
The compound 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, which is often associated with various pharmacological activities, and a cyclohexyl group that may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms, including:
- Inhibition of Protein Interactions : The compound may inhibit protein-protein interactions critical for cancer cell proliferation. For instance, studies involving Ras-Raf interactions suggest that similar compounds disrupt these pathways, leading to reduced tumor growth .
- Modulation of Signaling Pathways : Compounds with structural similarities have been shown to modulate pathways involving G-proteins and cyclic nucleotides, which are essential for various cellular functions .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity : Various assays indicate that the compound exhibits cytotoxic effects on cancer cell lines. For example, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cells, showing significant inhibition of cell viability at micromolar concentrations .
- Apoptosis Induction : The compound has been linked to apoptosis induction in cancer cells. Mechanistic studies suggest that it activates caspase pathways, thereby promoting programmed cell death .
In Vivo Studies
In vivo evaluations have also provided insights into the biological activity of this compound:
- Tumor Growth Inhibition : Animal models treated with this compound displayed reduced tumor sizes compared to control groups. This suggests potential efficacy in treating specific cancers .
Study 1: Efficacy in Lung Cancer Models
A study investigated the efficacy of the compound in A549 xenograft models. Results showed a significant reduction in tumor volume over four weeks of treatment compared to untreated controls. The study highlighted the importance of dosage and administration route for maximizing therapeutic effects .
Study 2: Mechanistic Insights into Apoptosis
Another study focused on the mechanistic aspects of apoptosis induced by this compound. It was found that treatment led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, providing a clearer understanding of its action mechanism .
Data Summary
| Biological Activity | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Cytotoxicity | Significant inhibition in cancer cell lines | Reduced tumor size in animal models |
| Apoptosis Induction | Activation of caspase pathways | Increased pro-apoptotic factor expression |
| Protein Interaction Inhibition | Disruption of Ras-Raf interactions | Not yet fully characterized |
Q & A
Basic: What are the recommended protocols for synthesizing and purifying this compound?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions, with purification via recrystallization or column chromatography. For example, a similar pyrrolidine-containing compound (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) was synthesized using a one-step acid-catalyzed reaction with HCl, yielding 52.7% after heating to 50°C . Purification often employs aqueous HCl to form stable hydrochloride salts, followed by vacuum drying. Ensure reaction conditions (temperature, solvent polarity) align with the amine and ketone functional groups in the target molecule.
Basic: What safety precautions are critical during handling?
Methodological Answer:
Refer to GHS-compliant safety data sheets (SDS) for structurally related compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact. Immediate rinsing with water is required upon exposure .
- In case of inhalation, move to fresh air and seek medical attention if irritation persists .
- Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition, as recommended for amine-hydrochloride salts .
Basic: How is the compound structurally characterized?
Methodological Answer:
Employ spectroscopic and crystallographic methods:
- NMR : Analyze proton environments of the 4-aminocyclohexyl and pyrrolidinyl groups. Compare with published spectra of similar hydrochlorides (e.g., 4-aminocyclohexanol hydrochloride ).
- X-ray crystallography : Monoclinic space groups (e.g., P21/c) are common for hydrochloride salts, as seen in related pyrrolidinium compounds .
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Reaction kinetics : Use DOE (Design of Experiments) to test variables (e.g., HCl concentration, temperature). A study on a similar compound achieved a 52.7% yield by heating at 50°C for 2.33 hours .
- Catalysis : Explore phase-transfer catalysts to enhance amine reactivity.
- Purification : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to improve crystal purity .
Advanced: What analytical methods resolve contradictions in stability data?
Methodological Answer:
- Accelerated stability studies : Use HPLC-UV to monitor degradation under stress conditions (heat, light, humidity). For example, impurities in pharmaceutical hydrochlorides were tracked via retention time shifts .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles. Compare with structurally similar compounds (e.g., paroxetine hydrochloride derivatives ).
Advanced: How to evaluate its pharmacological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Target receptors (e.g., kinases) using fluorogenic substrates. Reference methods from pyrrolidine-based inhibitors, which often show affinity for CNS targets .
- Cellular uptake studies : Use radiolabeled analogs or LC-MS to quantify intracellular concentrations. For related cyclohexylamine derivatives, logP values (∼2.5) suggest moderate membrane permeability .
Advanced: How to assess environmental fate and ecotoxicology?
Methodological Answer:
- Environmental persistence : Conduct hydrolysis/photolysis studies at varying pH and UV exposure. Follow protocols from the INCHEMBIOL project, which evaluates abiotic transformations of amines .
- Toxicity assays : Use Daphnia magna or algal models to determine EC50 values. Compare with data for chlorophenyl-cyclohexanone analogs, which showed moderate aquatic toxicity .
Advanced: How to validate purity for regulatory compliance?
Methodological Answer:
- ICH guidelines : Implement HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Reference EP standards for hydrochlorides (e.g., [1-hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .
- Elemental analysis : Confirm Cl⁻ content (∼12.1% for C13H25ClN2O2) to verify stoichiometry of the hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
